1,6-Dibromododecafluorohexane is a fluorinated organic compound characterized by the presence of bromine and a chain of twelve carbon atoms fully substituted with fluorine. This compound is classified as a perfluoroalkyl substance, specifically belonging to the category of polyfluoroalkyl substances. These compounds are notable for their unique properties, including high chemical stability and hydrophobicity, which make them useful in various industrial applications.
The compound has the CAS number 353-83-3 and is often sourced from chemical suppliers specializing in fluorinated compounds. 1,6-Dibromododecafluorohexane is classified under halogenated alkyl compounds, with its structure comprising a dodecafluoroalkane backbone that is further substituted with bromine atoms at the 1 and 6 positions. This classification places it within a broader category of compounds known for their environmental persistence and potential bioaccumulation.
The synthesis of 1,6-dibromododecafluorohexane typically involves halogenation reactions where dodecafluorohexane is treated with bromine under controlled conditions. The reaction can be facilitated using solvents such as carbon tetrachloride or dichloromethane, often employing light or heat to initiate the halogenation process.
1,6-Dibromododecafluorohexane can participate in various chemical reactions typical of halogenated compounds. These include:
The mechanism by which 1,6-dibromododecafluorohexane exerts its effects primarily relates to its interactions with biological systems. As a perfluoroalkyl substance, it may interfere with lipid metabolism and protein binding in biological fluids.
Studies have shown that perfluoroalkyl substances can bind to plasma proteins with varying affinities, influencing their bioavailability and toxicity profiles. For instance, research indicates that 1,6-dibromododecafluorohexane has a low fraction unbound in plasma (approximately 0.004), suggesting significant protein binding which affects its biological activity .
1,6-Dibromododecafluorohexane finds applications primarily in scientific research:
Bromination of perfluorinated alkane frameworks leverages radical mechanisms due to the inertness of C–F bonds and the electron-deficient nature of perfluoroalkanes. Unlike hydrocarbon bromination, where radical stability dictates selectivity, perfluorinated chain bromination requires aggressive reagents to overcome low reactivity. Electron-deficient intermediates formed during this process necessitate specialized catalysts or initiators. Common strategies include:
Table 1: Bromination Agents for Perfluorinated Backbones
Bromination Agent | Catalyst/Activator | Reaction Temp. | Key Advantage |
---|---|---|---|
Br₂ (liquid) | UV light | 80–120°C | Atom economy |
N-Bromosuccinimide (NBS) | Benzoyl peroxide | 60–80°C | Chemoselectivity |
HBr (gas) | AlBr₃ | 100–150°C | Cost efficiency |
Synthesis of 1,6-dibromododecafluorohexane often starts from non-fluorinated or partially fluorinated precursors due to the challenge of direct perfluorination. Two catalytic approaches dominate:
Solvent choice critically influences reaction kinetics, bromine solubility, and product stability in dibromination. Nonpolar solvents like tetrachloromethane (CCl₄) or perfluorocarbons enhance selectivity by minimizing ionic side reactions [2] [6]:
Table 2: Solvent Impact on Dibromination Efficiency
Solvent | Dielectric Constant | Yield (%) | Major Byproducts |
---|---|---|---|
CCl₄ | 2.2 | 92 | None |
Acetonitrile | 37.5 | 38 | Monobromo adducts |
CS₂ | 2.6 | 88 | Disulfides |
DMF | 38.3 | 35 | Dehalogenated alkane |
Achieving simultaneous fluorination and bromine retention demands precise control over bond dissociation energies (BDEs) and reaction thermodynamics:
Table 3: Compound Identifiers for 1,6-Dibromododecafluorohexane
Property | Value |
---|---|
IUPAC Name | 1,6-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane |
CAS Number | 918-22-9 |
Molecular Formula | C₆Br₂F₁₂ |
Molecular Weight | 459.86 g/mol |
InChI Key | SWAPKQWKFYIOJS-UHFFFAOYSA-N |
SMILES | FC(F)(Br)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)Br |
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4